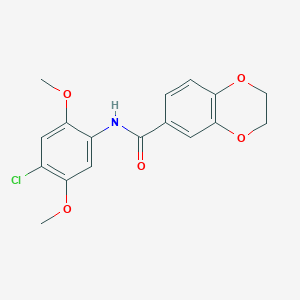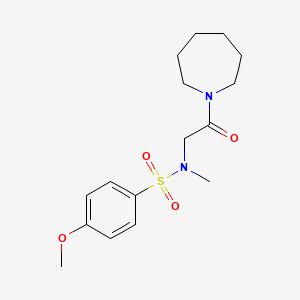![molecular formula C17H17NOS B5719314 1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B5719314.png)
1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE is a compound of significant interest in the field of organic chemistry This compound features a unique structure that includes an indole core, a benzoyl group, and an ethylsulfanyl substituent
准备方法
The synthesis of 1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzoyl-indole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural similarity to natural indole derivatives makes it a candidate for studying biological processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
作用机制
The mechanism by which 1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The ethylsulfanyl group may enhance binding affinity or alter the compound’s pharmacokinetic properties.
相似化合物的比较
Similar compounds include other indole derivatives with various substituents, such as:
1-Benzoyl-2-phenylindole: Lacks the ethylsulfanyl group, resulting in different chemical reactivity and biological activity.
2-(Ethylsulfanyl)-1H-benzimidazole: Shares the ethylsulfanyl group but has a benzimidazole core instead of an indole core, leading to distinct properties and applications.
The uniqueness of 1-[2-(ETHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE lies in its combination of functional groups, which imparts a specific set of chemical and biological properties not found in other similar compounds.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-20-16-10-6-4-8-14(16)17(19)18-12-11-13-7-3-5-9-15(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWHJASGCCODMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)
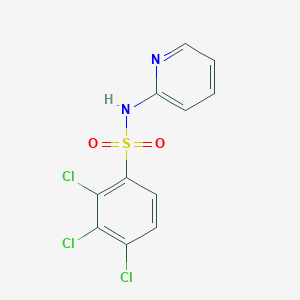
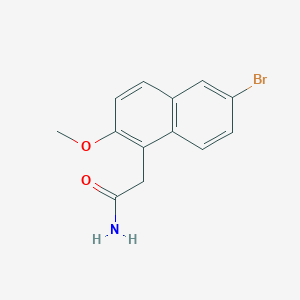
![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
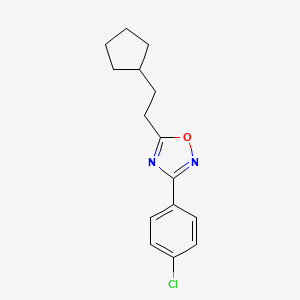
![5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5719266.png)
![N-(2,4-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
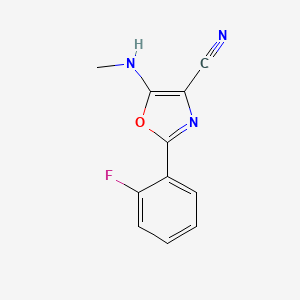
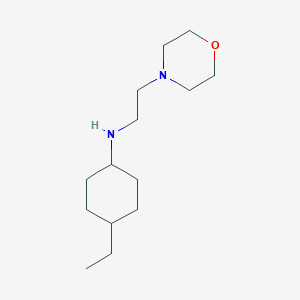
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B5719299.png)
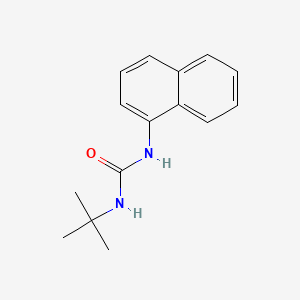
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B5719323.png)
